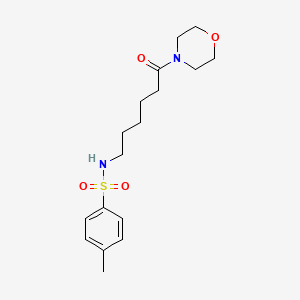![molecular formula C23H19FN4O3 B2423576 4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 1260919-10-5](/img/structure/B2423576.png)
4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and a benzoxazine ring . These groups are common in many pharmaceuticals and materials due to their unique chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the fluorophenyl and benzoxazine rings) could contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the pyrrole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect the compound’s polarity and boiling point .Scientific Research Applications
Synthesis and Characterization
The compound "4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine" belongs to a class of chemicals that have been extensively studied for various biomedical applications. Research has demonstrated that derivatives of 1,3,4-oxadiazole and 1,4-benzoxazine, which are components of this compound, have a range of biological activities. For instance, derivatives linked with quinazolin-4-one moiety have shown potent analgesic and anti-inflammatory activities in mice and rats. These compounds were synthesized through multi-step processes, involving reactions with different aromatic acids, aldehydes, and carbon disulfide, leading to novel quinazolin-4-one linked oxadiazole derivatives (Dewangan et al., 2016).
Antimicrobial Activities
Compounds similar to the one have been investigated for their antimicrobial properties. For example, various 1,3,4-oxadiazole derivatives have been synthesized and tested against multiple bacterial strains, showing moderate to good activities. The synthesis processes often involve treatment with semicarbazide and cyclization reactions, yielding derivatives with potential antimicrobial activities (Demirbaş et al., 2010). Additionally, compounds with a benzoxazine core, often synthesized through reactions involving aromatic amines, have displayed significant antibacterial activity against various strains, including E. coli and Staphylococcus aureus (Kadian, Maste & Bhat, 2012).
Herbicidal and Antifungal Properties
Furthermore, benzoxazine derivatives have also been synthesized for agricultural applications, particularly as herbicides. These compounds have undergone a series of chemical reactions, including nitration, reduction, and methylation, resulting in derivatives with significant herbicidal activities. Preliminary bioassays have shown that some of these compounds exhibit high bioactivity, inhibiting weed growth effectively (Zhou et al., 2010). Moreover, benzoxazinyl pyrazolone derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, highlighting the versatility of this chemical framework in various biomedical applications (Sonia et al., 2013).
Future Directions
properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-15-4-9-20-19(13-15)28(11-12-30-20)21(29)14-27-10-2-3-18(27)23-25-22(26-31-23)16-5-7-17(24)8-6-16/h2-10,13H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYNSPVEBVUDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cinnamamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2423494.png)
![6-Morpholin-4-yl[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2423495.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2423496.png)

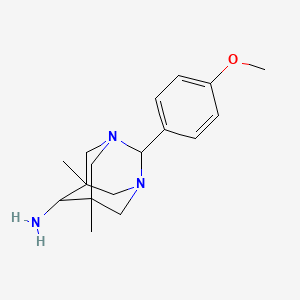

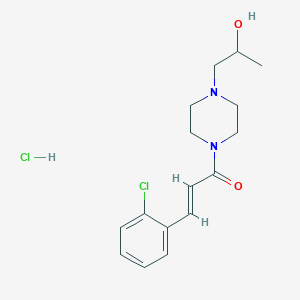
![Methyl 2-amino-2-[3-(3,5-dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2423503.png)
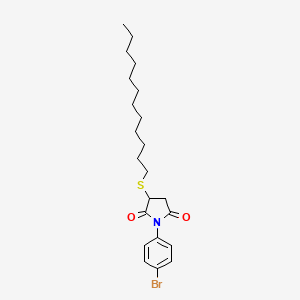
![(4-Phenyloxan-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2423505.png)
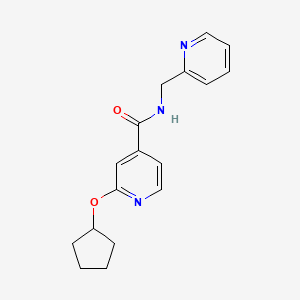

![N4,N4'-dibenzyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2423509.png)
